Pefloxacin mesylate
CAS No.: 70458-95-6
Cat. No.: VC0007511
Molecular Formula: C18H24FN3O6S
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70458-95-6 |
---|---|
Molecular Formula | C18H24FN3O6S |
Molecular Weight | 429.5 g/mol |
IUPAC Name | 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
Standard InChI | InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4) |
Standard InChI Key | HQQSBEDKMRHYME-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
Chemical and Structural Properties
Molecular Composition
Pefloxacin mesylate dihydrate is a crystalline compound with the chemical formula and a molecular weight of 465.49 g/mol . The parent compound, pefloxacin, is a 4-quinolone derivative structurally related to norfloxacin, distinguished by a 4-methylpiperazinyl group at position 7 and an ethyl substituent at position 1 . The mesylate salt form enhances solubility, making it suitable for both oral and intravenous administration .
Stereochemical Features
The molecule’s planar quinoline core facilitates intercalation into bacterial DNA, while the fluorine atom at position 6 enhances binding affinity to target enzymes . X-ray crystallography reveals that the dihydrate form stabilizes the crystal lattice through hydrogen bonding between water molecules and the sulfonate group of the mesylate counterion .
Mechanism of Action
Enzymatic Inhibition
Pefloxacin exerts bactericidal effects by inhibiting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive organisms) . These enzymes are essential for DNA replication and transcription:
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DNA gyrase introduces negative supercoils to relieve torsional stress during replication.
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Topoisomerase IV decatenates daughter DNA strands post-replication.
By binding to the enzyme-DNA complex, pefloxacin stabilizes double-strand DNA breaks, leading to replication fork collapse and bacterial death . The minimum inhibitory concentration (MIC) for susceptible strains ranges from 0.5–4 μg/mL for Escherichia coli and 1–8 μg/mL for Staphylococcus aureus .
Resistance Mechanisms
Resistance arises via mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes, reducing drug-enzyme affinity . Efflux pumps such as NorA in staphylococci further diminish intracellular drug accumulation .
Pharmacokinetic Profile
Absorption and Distribution
Pefloxacin mesylate exhibits 100% oral bioavailability, with peak plasma concentrations () of 8–10 mg/L achieved within 1.5 hours post-dose . The volume of distribution () is 1.1–1.7 L/kg, reflecting extensive tissue penetration . Cerebrospinal fluid concentrations reach 30–40% of plasma levels, enabling use in meningeal infections .
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 1A2 generates two primary metabolites:
Renal excretion accounts for 50–60% of elimination, while biliary clearance contributes 10–20% . The elimination half-life () is 8.6 hours in humans, permitting twice-daily dosing .
Table 1: Pharmacokinetic Parameters Across Species
Species | (h) | Urinary Excretion (%) | Biliary Excretion (%) |
---|---|---|---|
Mouse | 1.9 | 29.5 | <5 |
Rat | 2.5 | 37.8 | 35 |
Dog | 4.2 | 36.3 | 28 |
Human | 8.6 | 58.9 | 15 |
Clinical Applications
Approved Indications
Initially approved in France in 1985, pefloxacin mesylate was indicated for:
Peritoneal Dialysis-Associated Peritonitis
A study of 22 patients with continuous ambulatory peritoneal dialysis (CAPD)-related peritonitis reported cure rates of 100% for Gram-negative infections (E. coli, Serratia liquefaciens) but only 14–25% for Staphylococcus epidermidis and S. aureus infections . Persistent isolates developed resistance during therapy, underscoring limitations in Gram-positive coverage .
Typhoid Fever
Pefloxacin demonstrated equivalence to co-trimoxazole in a randomized trial, with fever resolution occurring within 5 days in 89% of patients .
Adverse Effects and Toxicity
Musculoskeletal Complications
Tendinopathy, particularly Achilles tendon rupture, occurs in 1 per 23,130 treatment days—a risk 34-fold higher than with ciprofloxacin . Proposed mechanisms include matrix metalloproteinase activation and oxidative damage to tenocytes .
Neurotoxicity and Photosensitivity
CNS effects (dizziness, insomnia) arise from GABA receptor antagonism, while photosensitivity reactions correlate with the fluoroquinolone core’s photochemical reactivity .
Analytical Methods
Residual-Base Neutralization
A spectrophotometric method quantifies pefloxacin mesylate by reacting excess sodium hydroxide with the drug, followed by residual base measurement using phenol red . The method achieved 98–102% recovery in pharmaceutical formulations .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 275 nm) resolves pefloxacin from metabolites in plasma, with a limit of quantification (LOQ) of 0.1 μg/mL .
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